molecular formula C16H23N5O4S B2488897 (5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903897-93-7

(5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2488897
CAS No.: 1903897-93-7
M. Wt: 381.45
InChI Key: NOZVEZNVPGLKNL-UHFFFAOYSA-N
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Description

(5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C16H23N5O4S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality (5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c1-11-10-14(18-25-11)16(22)20-6-5-7-21(9-8-20)26(23,24)15-12(2)17-19(4)13(15)3/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZVEZNVPGLKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

IUPAC Name: (5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Molecular Formula: C17H22N4O3S

Molecular Weight: 366.45 g/mol

Biological Activity Overview

Recent studies have highlighted the diverse biological activities exhibited by pyrazole derivatives, particularly those containing isoxazole moieties. The following sections summarize key findings related to the biological activity of the compound .

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to exhibit antifungal and antibacterial activities. A study demonstrated that certain pyrazole derivatives were effective against various fungal strains at non-cytotoxic concentrations . This suggests that the (5-methylisoxazol-3-yl) moiety may enhance the antimicrobial efficacy of the compound.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Celecoxib, a well-known pyrazole derivative, is used clinically for its anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase enzymes (COX), leading to decreased prostaglandin synthesis . It is hypothesized that our compound could exhibit similar mechanisms due to its structural features.

The biological activity of (5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonamide group may facilitate binding to enzyme active sites.
  • Receptor Modulation: The isoxazole and pyrazole rings could enable interaction with various receptors involved in inflammatory and pain pathways.

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities:

StudyCompoundActivityFindings
Pyrazole DerivativesAntifungalSome derivatives were 9 times more potent than miconazole against C. neoformans.
CelecoxibAnti-inflammatoryInhibits COX enzymes leading to reduced inflammation.
Thiazole-Pyrazole DerivativesAntibacterialCompounds with halogen substituents exhibited high toxicity against bacterial strains.

These findings suggest that compounds structurally related to (5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone may possess significant biological activity.

Scientific Research Applications

Research indicates that compounds similar to this one exhibit significant biological activities:

1. Antimicrobial Properties

  • The presence of the isoxazole and pyrazole structures enhances antimicrobial efficacy. Studies show that derivatives exhibit moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

2. Antitumor Activity

  • Several studies have highlighted the potential of similar compounds in cancer therapy. The mechanism often involves apoptosis induction through mitochondrial dysfunction.

Case Study: Mechanism of Action in Cancer Cells

  • A study demonstrated that compounds with similar structures induced S phase arrest in cancer cells, up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins. This led to the activation of caspase pathways, resulting in cell death.

Pharmacological Applications

The compound's pharmacological applications are noteworthy:

1. Neuroprotective Effects

  • Research suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

2. Anti-inflammatory Properties

  • Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis.

Future Research Directions

Further studies are necessary to fully elucidate the potential of (5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone in various therapeutic areas:

  • Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.
  • Structure-Activity Relationship Studies : Investigating how modifications to its structure affect biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.